(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine
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Overview
Description
(4R,5R)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine is a chiral compound with significant importance in organic chemistry. This compound features a dioxane ring substituted with a phenyl group and an amine group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with phenyl isocyanate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted dioxanes, amines, and alcohols. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine is used as a chiral building block for the synthesis of enantiomerically pure compounds. It serves as a precursor in the preparation of chiral ligands and catalysts for asymmetric synthesis .
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and as a substrate in enzymatic reactions. Its chiral nature makes it a useful tool for investigating stereospecific interactions in biological systems .
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry
Industrially, this compound is employed in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, and affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
- (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-bis(diphenylmethanol)
- (4R,5R)-1,2-Dithiane-4,5-diol
Uniqueness
Compared to similar compounds, (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine stands out due to its unique combination of a dioxane ring with a phenyl group and an amine group. This structural feature imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)14-8-10(13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGCJMEDIBPTL-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]([C@H](O1)C2=CC=CC=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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